9,11,13,15-cis,trans,trans,cis-Octadecatetraenoic acid methyl ester

説明

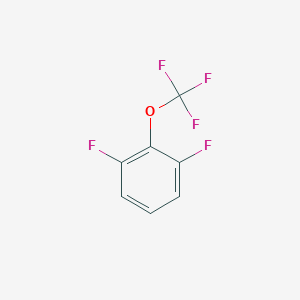

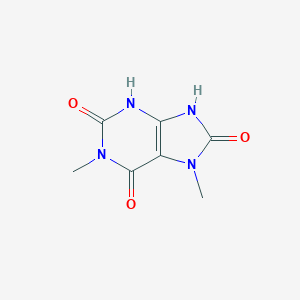

“9,11,13,15-cis,trans,trans,cis-Octadecatetraenoic acid methyl ester” is a type of polyunsaturated fatty acid (PUFA). PUFAs are characterized by a backbone with two or more carbon–carbon double bonds . This compound is a structural analogue to intrinsic membrane components, which reduces uncertainties about its position in the bilayer and renders it less perturbing than other more bulky probes .

Synthesis Analysis

The synthesis of PUFAs has received much attention due to their important dietary functions. Plants produce PUFAs from oleic acid. Key enzymes called fatty acid desaturases introduce additional double bonds. Desaturases convert oleic acid into linoleic acid, the precursor to alpha-linolenic acid, gamma-linolenic acid, and dihomo-gamma-linolenic acid . Industrial PUFAs are generally obtained by hydrolysis of fats that contain PUFAs .Molecular Structure Analysis

The position of the carbon-carbon double bonds in carboxylic acid chains in fats is designated by Greek letters. The carbon atom closest to the carboxyl group is the alpha carbon, the next carbon is the beta carbon and so on .Chemical Reactions Analysis

The fluorescence lifetimes of parinaric acid (PnA) isomers have been measured in pure solvents and in synthetic phospholipid membranes over a wide temperature range . Both cis- and trans-PnA show an inversion of the fractional contribution of these two components in a narrow temperature range .Physical And Chemical Properties Analysis

The molecular weight of “9,11,13,15-cis,trans,trans,cis-Octadecatetraenoic acid methyl ester” is 294.4721 .科学的研究の応用

Stereochemistry in Autoxidation : The autoxidation of 9-cis, 11-trans CLA methyl ester, in the presence of α-tocopherol, shows a stereoselective favoring of one geometric isomer. This study has implications in understanding the stereochemical outcomes in lipid oxidation processes (Hämäläinen, Sundberg, Hase, & Hopia, 2002).

Synthesis and Applications in Research : Methyl cis-9,trans-11-octadecadienoate, a similar compound, can be synthesized on a large scale and has various applications in scientific research (Berdeaux, Christie, Gunstone, & Sebedio, 1997).

Chromatographic Studies : Research has been conducted on the elution order of mono- and di-trans-isomers of related compounds using chromatographic methods, which is critical for analyzing complex lipid mixtures (Ackman & Hooper, 1973).

Identification of Isomers : Studies focus on the separation and identification of geometrical isomers, which is essential for understanding the chemical behavior and potential applications of these compounds (Strocchi & Piretti, 1968).

Hydrogenation Studies : Research has been done on the hydrogenation of related compounds, yielding products similar to naturally occurring all-cis linoleate, which has implications in food processing and lipid chemistry (Scholfield, 1972).

Fluorescent Probes in Membrane Studies : Cis-parinaric acid and trans-parinaric acid, similar compounds, are used as fluorescent probes for studying lipid composition, phase changes, and protein-lipid interactions in biological membranes (Sklar, 1980).

Spectroscopic Analysis for Food Quality : High-performance liquid chromatography and spectroscopic studies are used to monitor lipid oxidation in foodstuffs, enhancing their acceptability, nutritional, and safety aspects (Saeed & Howell, 1999).

特性

IUPAC Name |

methyl (9Z,11Z,13E,15E)-octadeca-9,11,13,15-tetraenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h4-11H,3,12-18H2,1-2H3/b5-4+,7-6+,9-8-,11-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOSZZTLGHRSLOI-DFJBQONRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CC=CC=CC=CCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/C=C/C=C\C=C/CCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9,11,13,15-cis,trans,trans,cis-Octadecatetraenoic acid methyl ester | |

CAS RN |

26474-40-8 | |

| Record name | cis-Parinaric acid methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026474408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(Methylsulfonyl)phenyl]-1,2,3,6-tetrahydropyridine](/img/structure/B26150.png)

![[(1R,2R,3R,5S,8R,9R,10R,13S)-2,9,10,13-Tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate](/img/structure/B26189.png)

![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B26198.png)

![N-[(4aR,6S,7R,8R,8aS)-8-hydroxy-2-phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B26206.png)